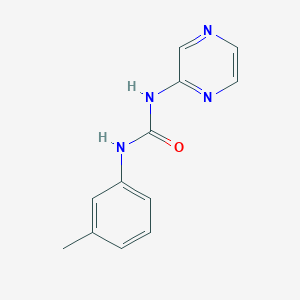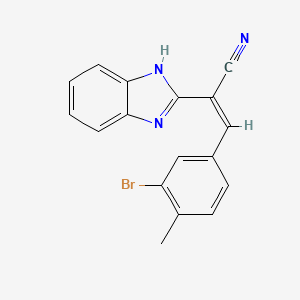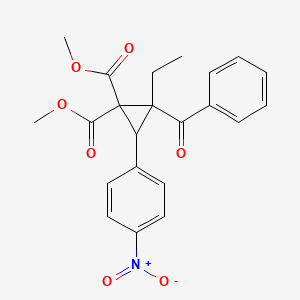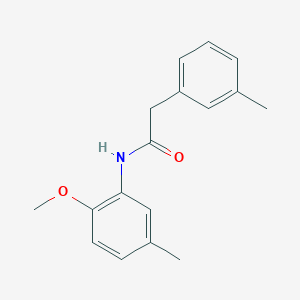
N-(3-methylphenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-N'-2-pyrazinylurea, commonly known as MPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPU is a potent inhibitor of the glycine receptor, which is a major neurotransmitter receptor in the central nervous system.
Mecanismo De Acción
The mechanism of action of MPU involves the inhibition of the glycine receptor by binding to its orthosteric site. The binding of MPU to the glycine receptor prevents the binding of glycine, which is the endogenous ligand for the receptor. This results in the suppression of inhibitory neurotransmission and the modulation of synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPU have been extensively studied in animal models. MPU has been shown to produce a range of effects, including the modulation of synaptic transmission, the suppression of pain, and the reduction of anxiety and depression-like behaviors. MPU has also been shown to have anticonvulsant properties and to reduce the severity of epileptic seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPU in lab experiments include its potency and selectivity as a glycine receptor inhibitor, its well-characterized mechanism of action, and its availability as a tool compound. The limitations of using MPU in lab experiments include its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the study of MPU and its potential applications in scientific research. These include the development of more potent and selective glycine receptor inhibitors, the investigation of the role of the glycine receptor in neurological and psychiatric disorders, and the exploration of the therapeutic potential of glycine receptor modulation in these conditions. Additionally, the use of MPU as a tool compound in the study of the glycine receptor may provide insights into the mechanisms of inhibitory neurotransmission and synaptic plasticity in the central nervous system.
Métodos De Síntesis
The synthesis of MPU involves the reaction of 3-methylphenyl isocyanate with 2-pyrazinylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields MPU as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
MPU has been widely used as a tool compound in scientific research to study the glycine receptor. The glycine receptor is a ligand-gated ion channel that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. The inhibition of the glycine receptor by MPU has been shown to produce a range of effects, including the modulation of synaptic transmission, the suppression of pain, and the reduction of anxiety and depression-like behaviors.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-3-2-4-10(7-9)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVSGBSFYDWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![(2R*,3S*,6R*)-3-phenyl-5-[4-(1H-pyrazol-4-yl)butanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376487.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5376529.png)

![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)

